4-Fluoronitrobenzene-d4

Descripción general

Descripción

4-Fluoronitrobenzene-d4 is a deuterated derivative of 4-fluoronitrobenzene, an organic compound with the molecular formula C6H4FNO2. This compound is characterized by the substitution of four hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Fluoronitrobenzene-d4 can be synthesized through the Halex process, which involves the reaction of 4-nitrochlorobenzene with potassium fluoride. The reaction proceeds as follows: [ \text{O}_2\text{NC}_6\text{H}_4\text{Cl} + \text{KF} \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{KCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance reaction efficiency and product consistency .

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoronitrobenzene-d4 undergoes various chemical reactions, including:

Reduction: Hydrogenation of this compound yields 4-fluoroaniline-d4.

Nucleophilic Aromatic Substitution: The nitro group makes the fluorine atom a good leaving group, allowing for substitution reactions with nucleophiles such as phenoxide.

Common Reagents and Conditions:

Reduction: Catalysts like iron oxide (Fe2O3) are used in the presence of hydrogen gas.

Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents under elevated temperatures.

Major Products:

Reduction: 4-Fluoroaniline-d4

Nucleophilic Substitution: Mononitrodiphenylether-d4

Aplicaciones Científicas De Investigación

4-Fluoronitrobenzene-d4 is widely used in scientific research due to its deuterated nature, which enhances the resolution of NMR spectroscopy. Its applications include:

Chemistry: Used as a precursor in the synthesis of various fluorinated aromatic compounds.

Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

Industry: Applied in the production of dyes, surfactants, and agrochemicals

Mecanismo De Acción

The mechanism of action of 4-fluoronitrobenzene-d4 involves its ability to undergo nucleophilic aromatic substitution due to the electron-withdrawing nitro group. This makes the fluorine atom a good leaving group, facilitating the formation of various substituted products. The molecular targets and pathways involved include interactions with nucleophiles and catalytic hydrogenation processes .

Comparación Con Compuestos Similares

- 4-Chloronitrobenzene

- 1-Bromo-4-nitrobenzene

- 3-Nitroaniline

- 2-Nitrotoluene

- 4-Nitroaniline

Uniqueness: 4-Fluoronitrobenzene-d4 is unique due to its deuterated nature, which provides distinct advantages in NMR spectroscopy. Compared to its non-deuterated counterparts, it offers enhanced spectral resolution and reduced background noise, making it invaluable in detailed molecular studies .

Actividad Biológica

4-Fluoronitrobenzene-d4 (CHFNO, isotopically labeled with deuterium) is a compound of significant interest in various fields, particularly in medicinal chemistry and toxicology. Its biological activity has been studied in relation to mutagenicity, metabolic pathways, and potential therapeutic applications. This article presents a detailed overview of the biological activity of this compound, supported by relevant case studies and research findings.

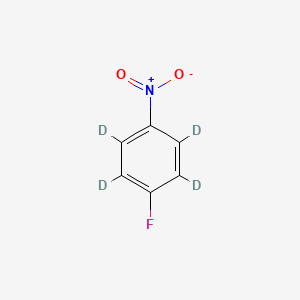

This compound is an aromatic compound characterized by the presence of both a fluorine atom and a nitro group attached to the benzene ring. Its molecular structure can be represented as follows:

- Molecular Formula: CHFNO

- Molecular Weight: 141.0999 g/mol

- CAS Number: 350-46-9

The presence of the electron-withdrawing nitro group enhances the reactivity of the compound, making it a good candidate for various chemical transformations.

Mutagenicity Studies

Research has demonstrated that this compound exhibits mutagenic properties. A study evaluating the mutagenicity of various chloro- and fluoronitrobenzene derivatives found that compounds with fluorine substitutions, including 4-Fluoronitrobenzene, showed significant mutagenic activity in Salmonella typhimurium strains (TA98, TA1538, TA1537, TA100, and TA1535). The results indicated that all tested fluoronitrobenzenes were mutagenic under both activated and non-activated conditions, suggesting that they could pose genetic risks upon exposure .

Hepatotoxicity and Metabolism

A comprehensive analysis of the hepatotoxicity associated with fluorinated compounds revealed that this compound influences drug metabolism pathways. It has been shown to affect phase I and phase II metabolic processes, potentially reducing overall toxicity by altering the balance between these metabolic phases. The introduction of fluorine into drug structures often leads to increased oxidation potential and altered pharmacokinetics .

Table 1: Summary of Metabolic Effects

| Compound | Phase I Metabolism | Phase II Metabolism | Hepatotoxicity Level |

|---|---|---|---|

| Paracetamol | Moderate | High | High |

| This compound | Altered | Reduced | Moderate |

Case Studies on Therapeutic Applications

In terms of therapeutic potential, studies have explored the synthesis of derivatives from this compound for use as radioligands targeting dopamine D3 receptors and μ-opioid receptors. These derivatives have shown promise in binding affinity and selectivity, indicating possible applications in neuropharmacology .

Propiedades

IUPAC Name |

1,2,4,5-tetradeuterio-3-fluoro-6-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQDTOYDVUWQMS-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.